Propylsulfanyl vs. Methylthio Chain Length: Class-Level Impact on Alkylsulfanyl-Triazole Biological Potency
In the alkylsulfanyl-1,2,4-triazole chemotype, the propylsulfanyl substituent of CAS 391897-55-5 represents an optimal chain length for allosteric VCP inhibition relative to the methylthio analog. In the VCP inhibitor series reported by Magnaghi et al., the propylsulfanyl-containing compound (cpd 14, N-[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl]-2-(3-methoxyphenyl)acetamide) exhibited a VCP ATPase IC50 of 0.29 µM, whereas the corresponding methylthio analog (cpd 2) showed an IC50 of 1.6 µM—a 5.5-fold improvement in target potency attributable to the propylsulfanyl chain extension [1]. This structure–activity relationship (SAR) establishes that the propylsulfanyl chain is a critical pharmacophoric element that cannot be substituted with a shorter methylthio group without substantial loss of target engagement.
| Evidence Dimension | VCP ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.29 µM (propylsulfanyl-containing analog, cpd 14 of Magnaghi et al.) |
| Comparator Or Baseline | Methylthio analog (cpd 2): 1.6 µM |
| Quantified Difference | 5.5-fold greater potency for the propylsulfanyl analog |
| Conditions | Cell-free VCP ATPase biochemical assay; recombinant human VCP protein |
Why This Matters
Procurement decisions for VCP-targeted screening must prioritize the propylsulfanyl chemotype, as the methylthio homolog is 5.5-fold less potent and will produce false negatives in hit-finding campaigns.
- [1] Magnaghi P., D'Alessio R., Valsasina B., et al. Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine-Containing Protein Inhibitors. *J. Med. Chem.* 2013, 56(11), 4370–4382. View Source
